2-Keto-4-hydroxyglutarate

enzyme kinetics substrate specificity aldolase

2-Keto-4-hydroxyglutarate (KHG; also referred to as 4-hydroxy-2-oxoglutarate, CAS 1187-99-1) is a gamma-keto dicarboxylic acid that serves as the physiological substrate for 4-hydroxy-2-oxoglutarate aldolase (HOGA, EC 4.1.3.16) in the mitochondrial hydroxyproline degradation pathway. It is also recognized as an alternative substrate for the α-ketoglutarate dehydrogenase complex of the tricarboxylic acid cycle.

Molecular Formula C5H4O6-2
Molecular Weight 160.08 g/mol
Cat. No. B1236734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Keto-4-hydroxyglutarate
Molecular FormulaC5H4O6-2
Molecular Weight160.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)C(=O)[O-]
InChIInChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/p-2
InChIKeyWXSKVKPSMAHCSG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Keto-4-hydroxyglutarate (KHG) for Metabolic and Enzymatic Research: A Definitive Procurement Guide


2-Keto-4-hydroxyglutarate (KHG; also referred to as 4-hydroxy-2-oxoglutarate, CAS 1187-99-1) is a gamma-keto dicarboxylic acid that serves as the physiological substrate for 4-hydroxy-2-oxoglutarate aldolase (HOGA, EC 4.1.3.16) in the mitochondrial hydroxyproline degradation pathway [1]. It is also recognized as an alternative substrate for the α-ketoglutarate dehydrogenase complex of the tricarboxylic acid cycle [2]. This metabolite exists in all living species from bacteria to humans and is directly implicated in primary hyperoxaluria type 3 (PH3), making it a critical reagent for disease-modeling and enzymology studies [1].

HOGA substrate Hydroxyproline catabolic pathway reconstitution
PH3 research Human HOGA1 variant characterization and inhibitor screening
TCA interface Dual aldolase/α‑KGDH metabolic flux analysis

Why Generic α-Keto Acids Cannot Substitute for 2-Keto-4-hydroxyglutarate


Despite superficial structural similarity to common metabolites such as α-ketoglutarate (2‑oxoglutarate), 2‑keto‑4‑hydroxyglutarate possesses a unique 4‑hydroxyl group that dictates its distinct enzymatic specificity. The canonical 4‑hydroxy‑2‑oxoglutarate aldolase (HOGA) does not cleave α‑ketoglutarate; instead, α‑ketoglutarate acts as a weak millimolar‑range inhibitor of the human enzyme [1]. Conversely, 2‑keto‑4‑hydroxyglutarate is the only substrate that supports the full catalytic rate of mammalian HOGA, while shorter‑chain analogs such as 2‑keto‑4‑hydroxybutyrate are cleaved at ≤1% of the KHG rate [2]. These functional differences mean that substituting a generic α‑keto acid for KHG in aldolase‑based assays, hydroxyproline‑pathway reconstitution, or PH3 disease modeling will yield either no signal or severely distorted kinetic parameters, compromising experimental validity and procurement value.

α‑Ketoglutarate Lacks 4‑OH group; acts as a weak inhibitor, not a substrate for HOGA
Short‑chain analogs ≤1% cleavage rate forces excessive enzyme loading and distorted kinetics

Quantitative Differentiation Evidence for 2-Keto-4-hydroxyglutarate


Relative Substrate Cleavage Rates vs. Structural Analogs (Bovine Liver HOGA)

Purified bovine liver 2‑keto‑4‑hydroxyglutarate aldolase cleaves the native substrate at a rate far exceeding that of any close structural analog. Under identical assay conditions, the relative cleavage rates for five alternative substrates are: 2‑keto‑4,5‑dihydroxyvalerate (33%), 2‑keto‑4‑hydroxy‑4‑methylglutarate (8%), 5‑keto‑4‑deoxyglucarate (3%), 2‑keto‑3‑deoxy‑6‑phosphogluconate (2%), and 2‑keto‑4‑hydroxybutyrate (1%) of the KHG rate [1]. This demonstrates that even a single carbon‑chain shortening (2‑keto‑4‑hydroxybutyrate) reduces catalytic efficiency by two orders of magnitude.

Substrate cleavage ranking
Head-to-head
KHG: 100%; 2‑keto‑4‑hydroxybutyrate: 1%; others 2–33%
Supports KHG specificity for full catalytic turnover
Bovine liver HOGA; conditions per Kobes & Dekker, 1971
enzyme kinetics substrate specificity aldolase

Absolute Specific Activity Comparison: KHG vs. 2-Keto-4-hydroxybutyrate (Bovine Liver)

BRENDA-curated data from bovine liver 2‑keto‑4‑hydroxyglutarate aldolase show that the specific activity with 2‑keto‑4‑hydroxyglutarate is 1.8 µmol min⁻¹ mg⁻¹, whereas with the shorter analog 2‑keto‑4‑hydroxybutyrate it is only 0.53 µmol min⁻¹ mg⁻¹ [1]. This represents a 3.4‑fold advantage for the native substrate under standardized assay conditions.

Specific activity comparison
Head-to-head
KHG 1.8 µmol/min/mg vs. analog 0.53 µmol/min/mg
3.4‑fold higher activity supports lower enzyme use
Bovine liver aldolase, 37 °C
specific activity substrate comparison aldolase

Human HOGA1 Substrate Affinity (Km) vs. Bacterial Orthologs and Analogs

The Michaelis constant of recombinant human HOGA1 for 4‑hydroxy‑2‑oxoglutarate is 0.011 mM (11 µM) at pH 8.5 and 37 °C [1]. In comparison, the bovine kidney aldolase exhibits a Km of 0.180 mM (180 µM) for the same substrate [2], indicating that the human enzyme has approximately 16‑fold higher apparent affinity. This difference has practical consequences: assays designed with the human enzyme require substantially lower substrate concentrations to achieve saturation, reducing background and cost. No commercially available analog approaches this affinity for the human enzyme; α‑ketoglutarate, for instance, does not serve as a substrate and binds with millimolar affinity [3].

Human HOGA1 Km
Cross-study reported
Km = 11 µM (human) vs. 180 µM (bovine)
Supports low‑µM saturation for human enzyme assays
pH 8.5, 37 °C; α‑ketoglutarate is not a substrate
Km human HOGA1 enzyme affinity

Differential Inhibition by Glyoxylate: Bovine Liver vs. E. coli Aldolase

Steady‑state kinetic studies reveal a marked difference in glyoxylate sensitivity between mammalian and bacterial 2‑keto‑4‑hydroxyglutarate aldolases. Bovine liver aldolase is competitively inhibited by glyoxylate at concentrations as low as 0.1 mM, whereas the E. coli enzyme requires significantly higher glyoxylate levels for comparable inhibition and displays linear double‑reciprocal plots only below 5 mM glyoxylate [1]. This species‑specific regulatory property means that KHG‑dependent assays using mammalian HOGA will exhibit product inhibition at glyoxylate concentrations that do not affect the bacterial enzyme, a critical consideration when sourcing enzyme for coupled or endpoint assays.

Glyoxylate inhibition
Cross-study
Bovine HOGA inhibited at ≤0.1 mM; E. coli HOGA unaffected up to 5 mM
Species-dependent glyoxylate tolerance impacts assay design
Aldol condensation direction; Grady et al., 1981
glyoxylate inhibition species comparison aldolase regulation

Enantiomeric Processing: Mammalian HOGA Lacks Stereospecificity Unlike Bacterial Orthologs

Bovine liver and kidney 2‑keto‑4‑hydroxyglutarate aldolases catalyze the cleavage of both the D‑ and L‑enantiomers of KHG at equal rates, showing no stereospecificity [1][2]. In contrast, the E. coli KHG aldolase (EC 4.1.3.42) is stereospecific for the (4S)‑enantiomer [3]. This means that a racemic DL‑KHG preparation is fully utilized by mammalian HOGA but only 50% utilized by the bacterial enzyme. For laboratories using mammalian enzyme preparations, racemic KHG provides equivalent activity to an enantiopure preparation, simplifying procurement and reducing cost.

Enantiomer utilization
Head-to-head
Mammalian HOGA: cleaves D/L equally; E. coli: (4S)‑specific
Racemic DL‑KHG suitable for mammalian, not bacterial, assays
Bovine liver/kidney aldolase; E. coli (4S)‑HOGA
stereospecificity enantiomers enzyme mechanism

Dual Metabolic Fate: Substrate for Both Aldolase and α-Ketoglutarate Dehydrogenase Complex

2‑Keto‑4‑hydroxyglutarate is not only cleaved by the dedicated aldolase but is also oxidized by the α‑ketoglutarate dehydrogenase complex (α‑KGDH) from both pig heart and E. coli, with a constant ratio of specific activities toward KHG and α‑ketoglutarate maintained throughout enzyme purification [1]. Ferricyanide‑linked oxidation of KHG yields malate with a stoichiometry of 1:2:1 (KHG oxidized : ferricyanide reduced : malate formed), confirming a distinct oxidative decarboxylation pathway unavailable to simpler α‑keto acids such as pyruvate or 2‑ketobutyrate [1]. This dual‑substrate property makes KHG uniquely valuable for studying metabolic flux partitioning at the interface of hydroxyproline catabolism and the TCA cycle.

α‑KGDH oxidation stoichiometry
Head-to-head
KHG:ferricyanide:malate = 1:2:1
Supports dual‑pathway metabolic flux analysis
Pig heart/E. coli α‑KGDH; NAD⁺/CoASH‑dependent
α-ketoglutarate dehydrogenase TCA cycle dual substrate

Optimal Procurement-Driven Application Scenarios for 2-Keto-4-hydroxyglutarate


Human HOGA1 Activity Assays for Primary Hyperoxaluria Type 3 (PH3) Research

When measuring recombinant human HOGA1 activity for PH3 variant characterization or inhibitor screening, 2‑keto‑4‑hydroxyglutarate is the sole substrate that yields physiologically relevant kinetics. The human enzyme exhibits a Km of 11 µM for KHG [1], allowing robust saturation at low micromolar concentrations that minimize substrate interference and cost. Neither α‑ketoglutarate, 2‑keto‑4‑hydroxybutyrate, nor oxaloacetate can substitute, as they lack the 4‑hydroxyl group required for Schiff‑base formation and retro‑aldol cleavage [2].

Mammalian vs. Bacterial Aldolase Comparative Enzymology

For laboratories conducting cross‑species kinetic comparisons of 4‑hydroxy‑2‑oxoglutarate aldolase, racemic DL‑KHG is the preferred substrate form. Mammalian HOGA cleaves both D‑ and L‑enantiomers at equal rates, whereas the E. coli enzyme is stereospecific for the (4S)‑enantiomer [3][4]. This differential stereochemical utilization provides a built‑in experimental control when the same substrate lot is used with both enzyme sources, and the 16‑fold difference in Km between human (11 µM) and bovine (180 µM) orthologs further underscores the need for KHG rather than a generic analog [1][5].

Metabolic Flux Analysis at the Hydroxyproline–TCA Cycle Interface

2‑Keto‑4‑hydroxyglutarate is uniquely positioned for dual‑pathway tracing experiments because it is a substrate for both the hydroxyproline‑specific aldolase and the α‑ketoglutarate dehydrogenase complex. The constant specific‑activity ratio between KHG and α‑ketoglutarate during α‑KGDH purification confirms that a single enzyme complex handles both substrates [6]. Researchers can thus use KHG to simultaneously monitor glyoxylate/pyruvate production (via aldolase) and NADH/malyl‑CoA formation (via α‑KGDH), a dual readout impossible to achieve with α‑ketoglutarate or pyruvate alone.

Aldolase‑Coupled Biosynthetic Production of L‑Malate and Derivatives

The ferricyanide‑linked oxidation of KHG by α‑KGDH produces L‑malate with a defined 1:2:1 stoichiometry (KHG : ferricyanide : malate) [6]. This reaction can be exploited in coupled enzymatic systems for the preparative synthesis of isotopically labeled L‑malate or for NADH‑regeneration modules. The absence of this oxidative route for shorter analogs like 2‑keto‑4‑hydroxybutyrate makes KHG the mandatory starting material for such biotransformations.

Application
Selection Property
Validation Focus
PH3 HOGA1 activity studies
Substrate specificity for human HOGA1
Km and saturation kinetics validation
Cross‑species HOGA enzymology
Racemic DL‑KHG compatibility
Enantiomer utilization and Km comparison
Hydroxyproline–TCA flux analysis
Dual aldolase/α‑KGDH substrate activity
Metabolite partitioning and stoichiometry
L‑Malate enzymatic synthesis
α‑KGDH oxidative decarboxylation route
Malate stoichiometry and NADH regeneration
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